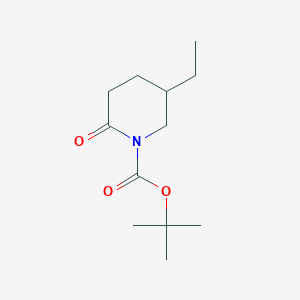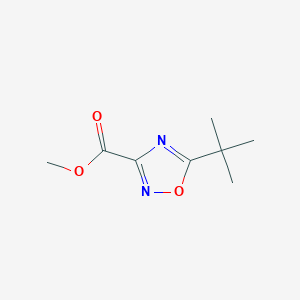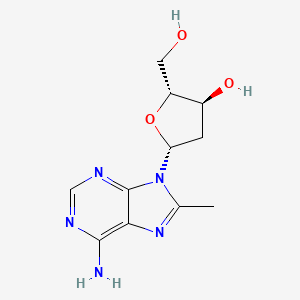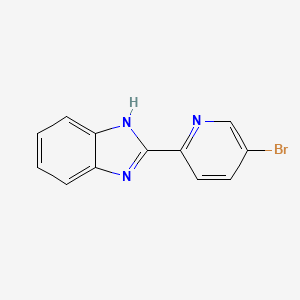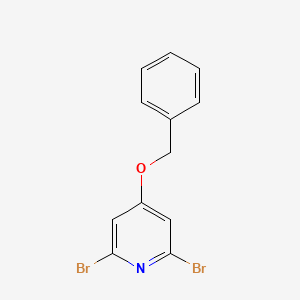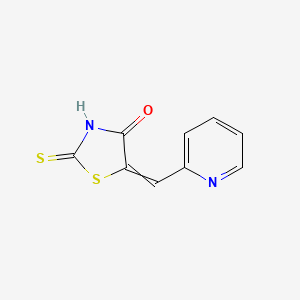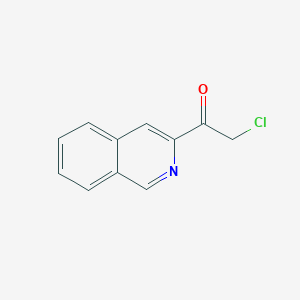
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorine atom, a hydroxy group, and a but-2-enoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid typically involves the use of 5-fluoro-2-hydroxyacetophenone as a starting material. The preparation method includes the following steps :
Esterification: Amino groups and phenolic hydroxy groups undergo double esterification.
Fries Rearrangement: This step is performed under the condition of aluminum chloride/sodium chloride.
Fluorine Diazotization: The hydrolyzate is heated after fluorine diazotization to obtain the final product.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and cost-effectiveness. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with tubulin polymerization, leading to mitotic arrest in cancer cells. This action is mediated through the up-regulation of mitotic regulatory proteins and the induction of mitochondrial-dependent apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 5-Fluoro-2-hydroxyphenacyl bromide
Uniqueness
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H7FO4 |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7FO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-5,12H,(H,14,15) |
InChI Key |
JBQBYXOFVKGSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



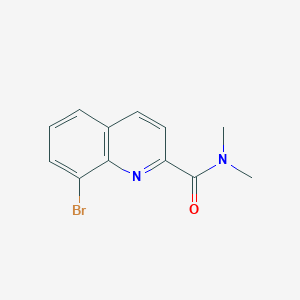

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)
